molecular formula Er2O12Si3-6 B1143436 Dierbium oxide silicate CAS No. 12161-59-0

Dierbium oxide silicate

Cat. No.: B1143436
CAS No.: 12161-59-0
M. Wt: 610.7673
Attention: For research use only. Not for human or veterinary use.
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Description

Dierbium oxide silicate, with the chemical formula Er₂O[SiO₄] (B-type structure), is a rare-earth oxyorthosilicate compound composed of erbium (Er³⁺), oxygen, and silicate tetrahedra. It crystallizes in a monoclinic system (space group C2/c) and is characterized by its unique three-dimensional framework, where Er³⁺ ions occupy octahedral sites interconnected by [SiO₄]⁴⁻ tetrahedra . This structure enhances thermal stability and chemical resistance, making it suitable for high-temperature applications. This compound is synthesized via solid-state reactions or sol-gel methods, often under controlled atmospheric conditions to prevent phase impurities .

Properties

CAS No.

12161-59-0

Molecular Formula

Er2O12Si3-6

Molecular Weight

610.7673

IUPAC Name

dioxido(oxo)silane;erbium(3+);oxygen(2-)

InChI

InChI=1S/2Er.O3Si.2O/c;;1-4(2)3;;/q2*+3;3*-2

SMILES

[O-2].[O-2].[O-][Si](=O)[O-].[Er+3].[Er+3]

Synonyms

dierbium oxide silicate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares dierbium oxide silicate with structurally and functionally analogous rare-earth silicates:

Property This compound (Er₂O[SiO₄]) Lutetium Oxyorthosilicate (Lu₂SiO₅) Yttrium Orthosilicate (Y₂SiO₅)
Crystal Structure Monoclinic (B-type) Monoclinic (C2/c) Hexagonal or Monoclinic
Density ~7.2 g/cm³ (estimated) 7.4 g/cm³ 4.45 g/cm³
Thermal Stability Stable up to 1600°C Stable up to 1800°C Stable up to 1500°C
Applications Laser hosts, neutron absorbers Scintillators, radiation detectors Phosphors, waveguide materials
Synthesis Method Solid-state reaction Czochralski crystal growth Sol-gel or flux methods
Chemical Durability High resistance to acidic environments Moderate resistance to hydrolysis Susceptible to alkali corrosion

Key Findings:

Structural Differences :

  • Er₂O[SiO₄] adopts a B-type structure with Er³⁺ in octahedral coordination, whereas Lu₂SiO₅ and Y₂SiO₅ exhibit varied polyhedral arrangements (e.g., Lu³⁺ in distorted octahedra) .
  • The [SiO₄]⁴⁻ connectivity in Er₂O[SiO₄] creates a denser framework compared to Y₂SiO₅, contributing to its higher density .

Radiation Detection: Lu₂SiO₅ outperforms Er₂O[SiO₄] in scintillation efficiency owing to its higher density and effective charge trapping .

Synthesis Challenges :

  • Er₂O[SiO₄] requires precise stoichiometric control to avoid secondary phases like Er₂O₃ or Er₂Si₂O₇ . In contrast, Lu₂SiO₅ is often grown as single crystals via the Czochralski method, demanding advanced equipment .

Environmental and Safety Considerations: Limited ecotoxicological data exist for Er₂O[SiO₄], though its precursor (Er₂O₃) is classified as non-hazardous with low acute toxicity (rat oral LD₅₀ >5,000 mg/kg) . Lu₂SiO₅ and Y₂SiO₅ share similar safety profiles but require precautions against dust inhalation during processing .

Q & A

Q. What are the standard methods for synthesizing dierbium oxide silicate in a laboratory setting?

this compound can be synthesized via solid-state reactions or sol-gel processes. For solid-state synthesis, stoichiometric mixtures of dierbium oxide (Dy₂O₃) and silicon dioxide (SiO₂) are homogenized, pelletized, and calcined at high temperatures (1,200–1,500°C) under controlled atmospheres. Phase purity should be verified using X-ray diffraction (XRD) after iterative grinding and heating cycles . Sol-gel methods involve hydrolyzing silicon alkoxides (e.g., tetraethyl orthosilicate) in the presence of dissolved Dy³⁺ salts, followed by gelation, drying, and thermal treatment. The sol-gel route allows better control over stoichiometry and nanostructuring but requires careful pH and temperature monitoring .

Q. Which spectroscopic techniques are most effective for characterizing the structural properties of this compound?

Solid-state nuclear magnetic resonance (NMR) spectroscopy, particularly using interaction-selective techniques like W-RESPDOR, is critical for probing Dy–O–Si bonding environments and quantifying interatomic distances. Raman spectroscopy complements NMR by identifying silicate network polymerization (e.g., Q³ vs. Q⁴ SiO₄ units) and Dy³⁺ coordination symmetry. Pairing these with X-ray absorption spectroscopy (XAS) provides electronic structure insights, such as Dy oxidation states and ligand-field effects . For phase identification, combine XRD with Rietveld refinement to resolve crystallographic parameters .

Q. How can researchers assess the thermal stability and phase transitions of this compound under varying conditions?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to identify phase transitions (e.g., glass transition, crystallization) and decomposition temperatures. High-temperature XRD can track structural changes in situ. For silicate melts, viscosity measurements via rotational viscometry reveal temperature-dependent behavior, while bubble stability in molten phases is modeled using parameters like melt viscosity, surface tension, and critical film thickness .

Advanced Research Questions

Q. What computational strategies are recommended for modeling the electronic structure and bonding interactions in this compound?

Density functional theory (DFT) simulations with Hubbard-U corrections (DFT+U) are essential to account for Dy 4f-electron localization. Pair these with molecular dynamics (MD) simulations parameterized using NMR-derived interatomic distances to model silicate network dynamics. For large-scale structural predictions, machine learning (ML) models trained on existing silicate databases (e.g., bond lengths, coordination numbers) can accelerate property optimization . Validate computational results against experimental NMR and Raman data to ensure accuracy .

Q. How can discrepancies in spectroscopic data (e.g., NMR vs. Raman) for this compound be systematically resolved?

Cross-validation using multiple techniques is key. For example, if NMR suggests a highly polymerized silicate network but Raman indicates lower connectivity, revisit sample homogeneity or annealing conditions. Use aberration-corrected transmission electron microscopy (TEM) to detect nanoscale phase segregation. Statistical error analysis (e.g., Monte Carlo simulations) helps quantify uncertainties in spectral deconvolution. If contradictions persist, conduct neutron diffraction to resolve oxygen positional disorder, which may not be visible in XRD .

Q. What experimental design considerations are critical when investigating the co-doping effects of this compound with other rare earth oxides?

Adopt a controlled doping matrix (e.g., varying RE³⁺ ionic radii: Y³⁺, Er³⁺, Gd³⁺) to isolate size vs. electronic effects. Use combinatorial synthesis (e.g., thin-film libraries) for high-throughput screening of optical/thermal properties. Pair with atom-probe tomography (APT) to map dopant distribution at atomic scales. For mechanistic studies, employ time-resolved photoluminescence to track energy transfer between Dy³⁺ and co-dopants. Ensure reproducibility by documenting synthesis parameters (e.g., cooling rates, atmospheric O₂ levels) in line with IUPAC guidelines .

Methodological Guidance

  • Data Reliability : Cross-check experimental results against primary literature and computational predictions. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
  • Reproducibility : Follow Beilstein Journal guidelines for experimental reporting, including raw data deposition and step-by-step protocols .
  • Advanced Characterization : Prioritize techniques that resolve both short-range (NMR, Raman) and long-range (XRD, TEM) structural order .

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